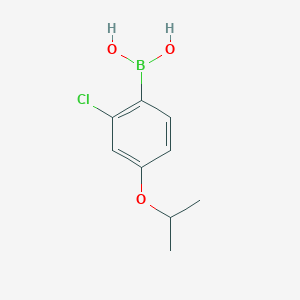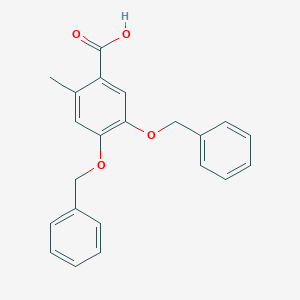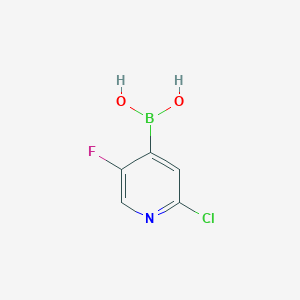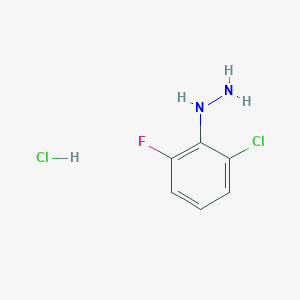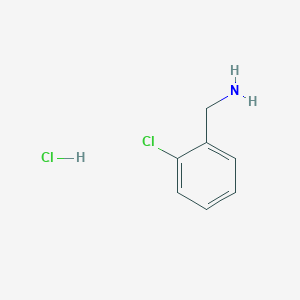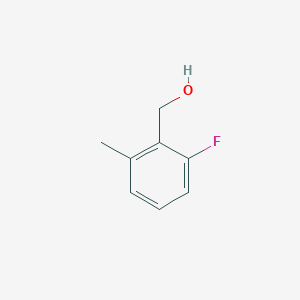
(2-Fluoro-6-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The first paper discusses a palladium-catalyzed synthesis method for fluorenones, which are derived from bis(2-bromophenyl)methanols . Although this does not directly describe the synthesis of (2-Fluoro-6-methylphenyl)methanol, the method involves the oxidation of alcohol followed by intramolecular reductive coupling, which could potentially be adapted for synthesizing related fluoro-substituted phenyl methanols.
Molecular Structure Analysis
In the second paper, the molecular structure of a complex fluoro-substituted compound is detailed, which includes the synthesis of a molecule with a triazole ring and two benzene rings substituted with fluorine atoms . The crystal structure is orthorhombic, and the dihedral angles between the triazole and benzene rings are provided. This information is relevant for understanding how fluorine substitution can affect the molecular geometry of phenyl methanols.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of (2-Fluoro-6-methylphenyl)methanol. However, the synthesis methods and the structural information given in the papers suggest that fluoro-substituted phenyl methanols could participate in various chemical reactions, particularly those involving the formation of heterocycles or coupling reactions facilitated by palladium catalysis .
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of (2-Fluoro-6-methylphenyl)methanol. However, the detailed crystallographic data and the density of a related compound in the second paper can give an idea of how fluorine substitution might influence these properties in phenyl methanols .
Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules
(2-Fluoro-6-methylphenyl)methanol has been explored for its utility in the gram-scale synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation. This method has demonstrated advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional approaches (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Similarly, its derivatives have been used in stereoselective syntheses involving rearrangements initiated by Selectfluor and Deoxo-Fluor, leading to novel methanopyrrolidine alcohols and fluorides (Grant R Krow et al., 2004).
Chemical Sensing and Catalysis
The compound and its related derivatives have been incorporated into fluorogenic chemosensors for the efficient detection of metal ions such as Zn2+ and Al3+ in mixed solvent systems. The sensing mechanism involves processes like excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF), highlighting its utility in environmental monitoring and analytical chemistry (L. Patra et al., 2018).
Interaction with Other Chemical Species
Studies on the interaction of (2-Fluoro-6-methylphenyl)methanol derivatives with alcohols have revealed insights into hydrogen bonding dynamics, which are crucial for understanding solvent effects in chemical reactions and material sciences. For instance, the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes has been investigated, providing valuable information on the structural motifs and hydrogen bonding behaviors of these complexes (S. Maity, D. K. Maity, & G. Patwari, 2011).
Industrial Applications and Methanol Utilization
Additionally, research on methanol's role as a hydrogen source and C1 synthon in chemical synthesis and energy technologies has been expanded, with findings relevant to the use of (2-Fluoro-6-methylphenyl)methanol derivatives in catalysis and synthesis. Methanol has been identified as a key substance for obtaining complex chemical structures, showcasing its versatility and potential in sustainable chemical processes (F. Dalena et al., 2018).
Propriétés
IUPAC Name |
(2-fluoro-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVHMPHEKQVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-methylphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

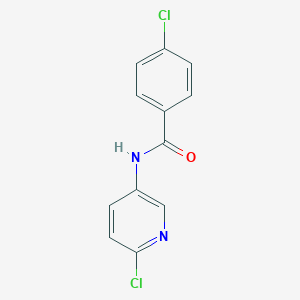
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)


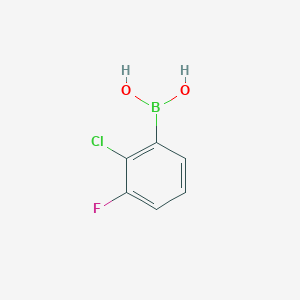
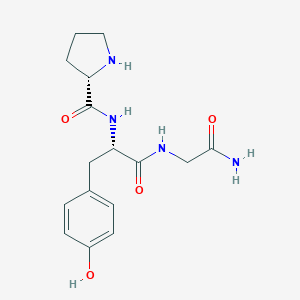
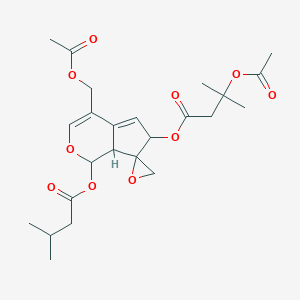
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
